REACTION_CXSMILES
|
C(O)(=O)/C=C/C(O)=O.C[C:10]1[N:11]2[CH2:18][CH2:17][N:16]=[C:12]2[CH2:13][S:14][CH:15]=1.C(O)(=O)/C=C/C(O)=O.N1CCN2CCCSC=12.C(O)(=O)/C=C/C(O)=O.N1CCN2C=CCSC=12>>[N:16]1[CH2:17][CH2:18][N:11]2[CH:10]=[CH:15][S:14][CH2:13][C:12]=12 |f:0.1,2.3,4.5|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(\C=C\C(=O)O)(=O)O.CC=1N2C(CSC1)=NCC2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C(\C=C\C(=O)O)(=O)O.N=1CCN2C1SCCC2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.N=1CCN2C1SCC=C2
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
N=1CCN2C1CSC=C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |